molecular formula C12H17N3O2 B3835273 N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline

N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline

Cat. No.: B3835273
M. Wt: 235.28 g/mol
InChI Key: QENXPURIUGIHHU-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline is an organic compound with a complex structure that includes both nitro and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline typically involves a multi-step process. One common method includes the condensation of 2-nitroaniline with 4-methylpentan-2-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and alkyl halides (R-X) in the presence of a Lewis acid catalyst (AlCl₃) are typical.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Conversion to N-[(Z)-4-methylpentan-2-ylideneamino]-2-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline exerts its effects is primarily through its interaction with cellular components. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, the aniline group can interact with proteins and enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N-[(Z)-4-methylpentan-2-ylideneamino]-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.

    4-methylpentan-2-one: A precursor in the synthesis of N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline.

    2-nitroaniline: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its combination of nitro and aniline functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9(2)8-10(3)13-14-11-6-4-5-7-12(11)15(16)17/h4-7,9,14H,8H2,1-3H3/b13-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENXPURIUGIHHU-RAXLEYEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NNC1=CC=CC=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline
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N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline
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N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.